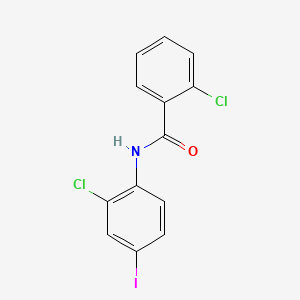
2-chloro-N-(2-chloro-4-iodophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chloro-4-iodophenyl)benzamide is an organic compound with the molecular formula C₁₃H₈Cl₂INO and a molecular weight of 392.02 g/mol . This compound is characterized by the presence of chloro and iodo substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 2-chloro-N-(2-chloro-4-iodophenyl)benzamide typically involves the reaction of 2-chloro-4-iodoaniline with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-chloro-N-(2-chloro-4-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2-chloro-4-iodophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-4-iodophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(2-chloro-4-iodophenyl)benzamide include:
- 2-chloro-N-(4-chloro-2-iodophenyl)acetamide
- 2-[(2-chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide
These compounds share structural similarities but may differ in their chemical properties and reactivity due to variations in their substituents
Biological Activity
2-Chloro-N-(2-chloro-4-iodophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal and fungicidal applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented structurally as follows:
This structure suggests a complex interaction with biological targets, particularly due to the presence of halogen substituents which may influence its reactivity and binding properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly against various pests and pathogens. The following sections detail specific findings related to its efficacy.
Insecticidal Activity
Several studies have explored the insecticidal properties of benzamide derivatives. For instance, a study demonstrated that benzamides substituted with various functional groups exhibited lethal activities against pests such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L.
Table 1: Insecticidal Activity of Benzamide Derivatives
| Compound | Target Pest | Lethal Activity (%) |
|---|---|---|
| 14q | Mythimna separate | 70 |
| 14h | Helicoverpa armigera | Not specified |
| 14e | Ostrinia nubilalis | Moderate |
The compound 14q , which shares structural similarities with this compound, showed promising results, indicating potential for further development in pest control applications .
Fungicidal Activity
In addition to insecticidal properties, benzamide derivatives have been evaluated for their antifungal activities. A notable example includes compound 14h , which demonstrated an inhibition rate of 77.8% against Pyricularia oryzae, suggesting that similar compounds could be effective fungicides.
Table 2: Fungicidal Activities of Related Compounds
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| 14h | Pyricularia oryzae | 77.8 |
| 14e | Various | 55.6 - 66.7 |
These findings highlight the potential utility of this compound in agricultural settings, particularly in developing new fungicides .
Case Studies
- Study on Insecticidal Efficacy : A detailed investigation into various benzamide derivatives revealed significant differences in activity based on structural modifications. The study found that compounds with multiple halogen substitutions tended to exhibit higher insecticidal activity compared to their non-substituted counterparts .
- Fungicide Development : Another study focused on the synthesis of oxadiazole-linked benzamides, which demonstrated substantial antifungal activity against several plant pathogens. The results suggest that incorporating similar structural features into compounds like this compound may enhance efficacy .
Properties
Molecular Formula |
C13H8Cl2INO |
|---|---|
Molecular Weight |
392.02 g/mol |
IUPAC Name |
2-chloro-N-(2-chloro-4-iodophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl2INO/c14-10-4-2-1-3-9(10)13(18)17-12-6-5-8(16)7-11(12)15/h1-7H,(H,17,18) |
InChI Key |
PPCIRIMLHMCZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















